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Compound of Interest

Compound Name: CP-640186

Cat. No.: B1216025

Introduction

CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA
Carboxylase (ACC).[1][2] It targets both ACC1, the lipogenic tissue isozyme, and ACC2, the
oxidative tissue isozyme, with IC50 values of approximately 53-55 nM and 61 nM, respectively.
[2][3] By inhibiting ACC, CP-640186 effectively blocks the synthesis of malonyl-CoA, a critical
regulator of fatty acid metabolism. This dual inhibition leads to a decrease in fatty acid
synthesis and a simultaneous increase in fatty acid oxidation.[1][4] These characteristics make
CP-640186 a valuable tool for researchers studying metabolic syndrome, obesity, type 2
diabetes, and other related metabolic disorders in preclinical mouse models.[5][6]

Signaling Pathway of CP-640186 Action

CP-640186 exerts its effect by inhibiting the two isoforms of Acetyl-CoA Carboxylase, ACC1
and ACC2. ACCl is a cytosolic enzyme primarily involved in converting acetyl-CoA to malonyl-
CoA for de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane,
where its product, malonyl-CoA, inhibits Carnitine Palmitoyltransferase 1 (CPT1), thereby
regulating the entry of fatty acids into the mitochondria for oxidation. By inhibiting both, CP-
640186 reduces lipid synthesis and promotes lipid burning.
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Caption: Mechanism of CP-640186 action on fatty acid metabolism.
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Quantitative Data Summary
Efficacy and Dosage of CP-640186 in Mice

The effective dose of CP-640186 in mice varies depending on the mouse strain, the intended
biological effect, and the duration of the study. Acute and chronic dosing regimens have been
reported.
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Mouse
Strain

Dosing
Regimen

Route

Observed
Effect

EDso
(mglkg)

Citation

CD1 Mice

Single Dose

Oral

Inhibition of
fatty acid

synthesis

11

[1](2]

ob/ob Mice

Single Dose

Oral

Inhibition of
fatty acid
synthesis

[1]2]

ob/ob Mice

Single Dose

Oral Gavage

Acute
efficacy at 1
hour post-

dose

4.6

[3]7]

ob/ob Mice

Single Dose

Oral Gavage

Acute
efficacy at 4
hours post-

dose

9.7

[317]

ob/ob Mice

Single Dose

Oral Gavage

Acute
efficacy at 8
hours post-

dose

21

[3]7]

Diet-Induced
Obese (HFD)

Mice

75 mg/kg
daily for 4

weeks

Oral Gavage

Decreased
body weight
gain and
improved
glucose
tolerance

N/A

[5][6]

ob/ob Mice

100 mg/kg

single dose

Oral Gavage

Complete
shift from
carbohydrate
to fatty acid
utilization

N/A

[3]
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Pharmacokinetic Parameters of CP-640186 in ob/ob Mice

Pharmacokinetic studies have been conducted to determine the bioavailability and clearance of
CP-640186.

Adminis AUCo-~ Bioavail
. Dose Cmax . L
tration T% (h) Tmax (h) (ng-him  ability Citation
(mglkg) (ng/mL)
Route L) (%)
Intraveno
1.1 N/A N/A N/A N/A [21[7]
us
Oral
10 1.1 0.25 2177 3068 50 [2117]
Gavage

Experimental Protocols
Protocol 1: Preparation of CP-640186 for Oral
Administration

Two common vehicle formulations are used for the oral delivery of CP-640186.

A. Carboxymethylcellulose (CMC) Suspension|[5]

Weigh the required amount of CP-640186 powder.

Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.

Suspend the CP-640186 powder in the 0.5% CMC solution.

Vortex thoroughly before each administration to ensure a homogenous suspension.

B. Solubilized Formulation[3] This protocol yields a clear solution for administration.

e Prepare a stock solution of CP-640186 in DMSO (e.g., 25 mg/mL).

» To prepare the final working solution, add each solvent sequentially. For a 1 mL final volume:

o Take 100 pL of the DMSO stock solution.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.selleckchem.com/products/cp-640186.html
https://www.medchemexpress.com/CP-640186-hydrochloride.html
https://www.selleckchem.com/products/cp-640186.html
https://www.medchemexpress.com/CP-640186-hydrochloride.html
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7296295/
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.medchemexpress.com/CP-640186.html
https://www.benchchem.com/product/b1216025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Add 400 pL of PEG300 and mix until uniform.
o Add 50 pL of Tween-80 and mix again.

o Add 450 L of saline to reach the final volume of 1 mL.

e Itis recommended to prepare this working solution fresh on the day of use.[3]

Protocol 2: Acute Efficacy Study in ob/ob Mice

This protocol is designed to assess the short-term effects of CP-640186 on fatty acid synthesis.

2. Acclimatization 3. Drug Preparation 5. Endpoint Measurement
Standard housin Prepare CP-640186 o | 4. Administration o |  Measure inhibition of 6. Data Analysis
. 9 1 (e.g., 4.6-21 mglkg) "| Single oral gavage | fatty acid synthesis at "| Calculate ED50 values
and diet N 3 4
using appropriate vehicle 1, 4, or 8 hours post-dose

1. Animal Model
Male ob/ob mice

\4
y

Click to download full resolution via product page
Caption: Workflow for an acute efficacy study of CP-640186.
Methodology:
e Animals: Use male ob/ob mice, a common model for obesity and metabolic studies.

¢ Acclimatization: Allow animals to acclimate to the facility for at least one week before the
experiment.

e Grouping: Divide mice into vehicle control and treatment groups.

e Drug Administration: Administer a single dose of CP-640186 via oral gavage. Doses can
range from 4.6 to 21 mg/kg to determine the dose-response relationship at different time
points.[3][7]

¢ Endpoint Assessment: At specific time points (e.g., 1, 4, and 8 hours) after administration,
assess the rate of fatty acid synthesis in relevant tissues (e.qg., liver, adipose) using
established methods such as radiolabeled acetate incorporation.
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o Data Analysis: Calculate the EDso, the dose required to achieve 50% of the maximal
inhibition of fatty acid synthesis.

Protocol 3: Chronic Efficacy Study in Diet-Induced
Obese (DIO) Mice

This protocol assesses the long-term metabolic benefits of CP-640186.[5][6]

4. Monitoring
. . 3. Chronic Dosing Measure body weight weekly
1. Model Induction 2. Group Assignment Administer CP-640186
Feed mice a high-fat diet (HFD) P Divide mice into HFD (vehicle) > (75 mg/kg) or vehicle daily .
for ~16 weeks to induce obesity and HFD + CP-640186 groups byloral gavage for 4 weeks | 5. Final Assessment
Perform glucose tolerance test.

Collect tissues for biochemical
and histological analysis

Click to download full resolution via product page
Caption: Workflow for a chronic study in a diet-induced obesity model.
Methodology:

e Animals and Diet: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by
feeding a high-fat diet (HFD) for 16 weeks.[6]

o Treatment: After the diet-induction period, administer CP-640186 (e.g., 75 mg/kg) or a
vehicle control (0.5% CMC) once daily via oral gavage for a period of 4 weeks.[5]

« In-life Monitoring: Monitor body weight weekly throughout the treatment period.[5] Observe
animals for any signs of toxicity. No adverse reactions were reported at this dose.[5]

» Metabolic Phenotyping: At the end of the treatment period, perform a glucose tolerance test
(GTT) to evaluate improvements in glucose homeostasis.[5]

e Terminal Procedures: At the conclusion of the study, collect blood and tissues (liver, adipose
tissue) for biochemical analyses (e.g., serum triglycerides, cholesterol) and histological
examination to assess changes in lipid accumulation.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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